2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylbenzylthio group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Methylbenzylthio Group: This step involves the nucleophilic substitution reaction where the imidazole ring reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydride.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4-dimethoxyphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a subject of interest in the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can interact with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazole: Lacks the methylbenzylthio group, potentially altering its biological activity.
1-(2-Methylbenzyl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the imidazole ring, which may affect its binding properties and reactivity.
2-(3,4-Dimethoxyphenyl)-1-(2-thioethyl)-1H-imidazole: Similar structure but with a different thioalkyl group, which could influence its chemical and biological properties.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-6-4-5-7-17(15)14-27-21-22-10-11-23(21)20(24)13-16-8-9-18(25-2)19(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSSUKBCQVHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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